Comprehensive Technical Guide on the Chemical and Physical Properties of 6-Bromo-2-methylquinoxaline
Comprehensive Technical Guide on the Chemical and Physical Properties of 6-Bromo-2-methylquinoxaline
Executive Summary
6-Bromo-2-methylquinoxaline (CAS: 76982-26-8) is a pivotal nitrogen-containing heterocyclic building block extensively utilized in advanced medicinal chemistry and radiopharmaceutical development[1]. Characterized by its rigid quinoxaline core, a bromine atom at the C6 position, and a methyl group at the C2 position, this scaffold offers multiple orthogonal vectors for late-stage functionalization. Its unique electronic and structural properties make it an indispensable intermediate in the synthesis of chalcone analogues for α-synuclein PET imaging[2], fibroblast growth factor receptor (FGFR) kinase inhibitors[3], and histamine-3 (H3) receptor ligands[4].
Physicochemical and Structural Properties
Understanding the baseline physicochemical properties of 6-Bromo-2-methylquinoxaline is critical for predicting its behavior in organic synthesis and biological systems. The presence of the halogen (bromine) significantly increases the lipophilicity and molecular weight of the molecule, while the quinoxaline nitrogen atoms act as weak hydrogen bond acceptors.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 6-Bromo-2-methylquinoxaline |
| CAS Registry Number | 76982-26-8[1] |
| Molecular Formula | C9H7BrN2[5] |
| Molecular Weight | 223.07 g/mol [5] |
| Monoisotopic Mass | 221.97926 Da[5] |
| Predicted Boiling Point | 303.4 ± 37.0 °C[1] |
| SMILES String | CC1=CN=C2C=C(C=CC2=N1)Br[5] |
| Predicted XlogP | 2.3[5] |
| Predicted Collision Cross Section (CCS) [M+H]+ | 136.5 Ų[5] |
Structural Characterization (NMR & MS)
Accurate structural validation is paramount, especially to differentiate the 6-bromo isomer from its 7-bromo counterpart, which often co-forms during synthesis[4].
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Mass Spectrometry (ESI-MS): The theoretical monoisotopic mass is 221.98 Da. In positive electrospray ionization (ESI+), the [M+H]+ adduct is typically observed at m/z 222.98, with the characteristic 1:1 isotopic pattern indicative of a single bromine atom (
Br and Br isotopes)[5]. -
H NMR Spectroscopy (400 MHz, CDCl
): The methyl group at the C2 position typically appears as a sharp singlet around δ 2.70 - 2.80 ppm. The aromatic protons on the quinoxaline ring exhibit distinct splitting patterns due to the electron-withdrawing nature of the bromine atom and the anisotropic effects of the pyrazine ring, generally appearing in the δ 7.80 - 8.10 ppm range[2].
Synthesis Pathways & Mechanistic Insights
The most robust and frequently cited method for synthesizing 6-Bromo-2-methylquinoxaline is the condensation of 4-bromobenzene-1,2-diamine with methylglyoxal (2-oxopropanal)[2][6].
Mechanistic Causality: This reaction proceeds via a double condensation mechanism (a variation of the Hinsberg quinoxaline synthesis). The primary amines of the diamine attack the electrophilic carbonyl carbons of methylglyoxal. Because methylglyoxal is an unsymmetrical dicarbonyl (containing an aldehyde and a ketone), the reaction inherently produces a mixture of regioisomers: 6-bromo-2-methylquinoxaline and 7-bromo-2-methylquinoxaline[4]. The aldehyde carbon is more electrophilic and reacts faster kinetically, but thermodynamic equilibration dictates the final isomer ratio. Consequently, chromatographic purification is mandatory to isolate the pure 6-bromo isomer.
Workflow and mechanistic progression for synthesizing 6-Bromo-2-methylquinoxaline.
Pharmacological Applications & Drug Development
The 6-Bromo-2-methylquinoxaline scaffold is highly versatile, serving as a critical node in several drug discovery pipelines.
-
α-Synuclein PET Imaging Probes: In the diagnosis of synucleinopathies (e.g., Parkinson's disease), selective detection of α-synuclein aggregates over amyloid-beta (Aβ) is a major clinical hurdle. 6-Bromo-2-methylquinoxaline is utilized to synthesize chalcone analogues (e.g., [
I]PHNP-3) that exhibit high affinity (K = 6.9 nM) and exceptional selectivity for α-synuclein aggregates in the human brain[2]. The bromine atom serves as an essential leaving group for subsequent organotin exchange and radioiodination. -
FGFR Kinase Inhibitors: Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases frequently deregulated in various cancers. 6-Bromo-2-methylquinoxaline undergoes palladium-catalyzed cross-coupling (e.g., Sonogashira or Buchwald-Hartwig) to generate complex heteroaryl inhibitors that target aberrant FGFR kinase activity, suppressing tumor proliferation[3][6].
-
Histamine-3 (H3) Receptor Ligands: The H3 receptor regulates neurotransmitter release in the central nervous system. Bicyclic-substituted amines derived from 6-Bromo-2-methylquinoxaline act as H3 receptor ligands, showing potential in treating cognitive and neurological disorders[4].
Divergent pharmacological applications of the 6-Bromo-2-methylquinoxaline scaffold.
Experimental Methodologies: Self-Validating Protocol
The following step-by-step protocol outlines the synthesis and isolation of 6-Bromo-2-methylquinoxaline, incorporating causality and self-validation steps to ensure reproducibility[2][6].
Protocol: Synthesis of 6-Bromo-2-methylquinoxaline Objective: To synthesize and isolate the 6-bromo regioisomer via the condensation of 4-bromobenzene-1,2-diamine and methylglyoxal.
-
Reagent Preparation: Dissolve 4-bromobenzene-1,2-diamine (935 mg, 5.0 mmol) in absolute ethanol (50 mL).
-
Causality: Ethanol is a polar protic solvent that effectively solubilizes the diamine and facilitates the subsequent dehydration steps required for quinoxaline ring formation[2].
-
-
Condensation Initiation: To the stirred solution, add methylglyoxal (40% in H
O) (450 μL, 6.5 mmol) dropwise at room temperature under an argon atmosphere.-
Causality: An excess of methylglyoxal (1.3 eq) ensures complete conversion of the diamine. The argon atmosphere prevents oxidative degradation of the electron-rich diamine starting material[6].
-
-
Reaction Propagation: Heat the mixture to 50 °C and stir for 1.5 to 10 hours.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:3) mobile phase. The disappearance of the highly polar diamine spot confirms reaction completion[2].
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and water. Extract the resulting residue with Ethyl Acetate (3 x 50 mL), wash with brine (2 x 50 mL), and dry over anhydrous Na
SO .-
Causality: The brine wash removes unreacted methylglyoxal and water-soluble impurities, while Na
SO ensures the organic layer is completely dry prior to chromatography[6].
-
-
Regioisomer Separation: Purify the crude mixture using silica gel column chromatography, eluting with an Ethyl Acetate/Hexane gradient (1:6 to 1:3).
-
Characterization: Evaporate the pure fractions to yield 6-Bromo-2-methylquinoxaline (approx. 710 mg, 63.6% yield) as a solid.
-
Self-Validation: Validate the structure via
H NMR and ESI-MS to ensure the absolute absence of the 7-bromo isomer[2].
-
References
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[1] 76982-26-8 | CAS DataBase - ChemicalBook. ChemicalBook. 1
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[2] Chalcone Analogue as New Candidate for Selective Detection of α-Synuclein Pathology. TubInTrain. 2
-
[3] US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases. Google Patents. 3
-
[6] WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases. Google Patents. 6
-
[4] WO2004043458A1 - Bicyclic-substituted amines as histamine-3 receptor ligands. Google Patents. 4
-
[5] 6-bromo-2-methylquinoxaline (C9H7BrN2) - PubChemLite. Université du Luxembourg. 5
Sources
- 1. 76982-26-8 | CAS DataBase [m.chemicalbook.com]
- 2. tubintrain.eu [tubintrain.eu]
- 3. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 4. WO2004043458A1 - Bicyclic-substituted amines as histamine-3 receptor ligands - Google Patents [patents.google.com]
- 5. PubChemLite - 6-bromo-2-methylquinoxaline (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
